Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate
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Overview
Description
Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole core fused with a benzo ring and functionalized with an ethyl ester group at the 2-position and a keto group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of indole derivatives with ethyl acetoacetate in the presence of a catalyst like p-toluenesulfonic acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions are crucial factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The indole core is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl indole-2-carboxylate: Lacks the keto group at the 3-position.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the 3-position instead of an ester group
Uniqueness
Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its combination of an indole core with a benzo ring and specific substituents makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H13NO3 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 3-oxo-1,2-dihydrobenzo[f]indole-2-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-2-19-15(18)13-14(17)11-7-9-5-3-4-6-10(9)8-12(11)16-13/h3-8,13,16H,2H2,1H3 |
InChI Key |
QSZCDDUCZDLIOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC3=CC=CC=C3C=C2N1 |
Origin of Product |
United States |
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